3-[[4-Methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Comprehensive Analysis of 3-[[4-Methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
The compound this compound is a derivative of benzothiazole, a class of compounds known for their antitumor properties. Benzothiazoles, particularly those with aminophenyl substituents, have been shown to be potent and selective against certain tumor cells, such as breast carcinoma cells . The compound of interest likely shares structural similarities with these benzothiazoles, suggesting potential antitumor activity.
Synthesis Analysis
The synthesis of related benzothiazole derivatives often involves cyclization reactions, such as the Jacobsen cyclization, and can be modified to produce specific regioisomers . The synthesis of the compound may similarly involve strategic cyclization and substitution reactions, potentially under catalyst- and solvent-free conditions, as seen in the synthesis of related triazole compounds .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole unit, which is a fused aromatic ring system containing sulfur and nitrogen . The molecular conformation is influenced by the substituents on the benzothiazole and triazole rings, which can affect the electronic properties and reactivity of the compound .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including covalent binding to cytochrome P450 enzymes, which is critical for their antitumor activity . The presence of a triazole ring in the compound suggests potential for nucleophilic attack at the sulfur or nitrogen atoms, as indicated by molecular electrostatic potential (MEP) analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For instance, the presence of fluorine can significantly enhance the cytotoxicity of these compounds against certain cancer cell lines . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as hyperpolarizability, can be indicative of the compound's reactivity and potential biological activity .
Scientific Research Applications
Synthesis and Structural Studies
- A study by Moreno-Fuquen et al. (2019) focused on the synthesis of related triazole compounds and their structural analysis using X-ray crystallography and theoretical studies. This research highlights the potential of such compounds in advanced material science and pharmaceuticals (Moreno-Fuquen et al., 2019).
Heterocyclic Chemistry
- Savitskii et al. (2008) investigated the reactions of benzothiazol-2-yl-phenylthiosemicarbazide, a compound structurally similar to the one , which showcases its role in heterocyclic chemistry and the potential for creating new compounds with diverse properties (Savitskii et al., 2008).
Antimicrobial Research
- The study by Bektaş et al. (2007) on triazole derivatives, including compounds similar to the one mentioned, found that these compounds exhibit antimicrobial activities, making them significant in the development of new antimicrobial agents (Bektaş et al., 2007).
Corrosion Inhibition
- Research by Yadav et al. (2013) on benzimidazole derivatives, which are chemically related, demonstrates their application as corrosion inhibitors, especially in industrial settings (Yadav et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is the LasB system of Gram-negative bacteria . The LasB system is a part of the quorum sensing pathways in bacteria, which are used for cell-cell communication .
Mode of Action
This compound acts as a quorum sensing inhibitor . It binds to the active site of the LasB system with better affinity compared to reference compounds . This inhibits the quorum sensing pathways, thereby affecting the bacteria’s ability to respond to external factors and coordinate host toxic behaviors .
Biochemical Pathways
The compound affects the quorum sensing pathways in bacteria . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Pharmacokinetics
The compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg ml −1 toward pseudomonas aeruginosa .
Result of Action
The compound showed promising quorum-sensing inhibitor activities in the LasB system . In addition, one of the compounds showed moderate anti-biofilm formation of Pseudomonas aeruginosa .
properties
IUPAC Name |
3-[[4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-13-7-9-14(10-8-13)12-25-18-21-20-17(22(18)2)11-23-15-5-3-4-6-16(15)26-19(23)24/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPQRKIGVOQOEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.